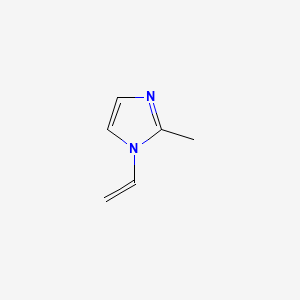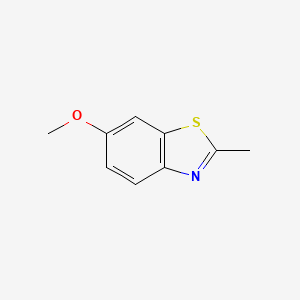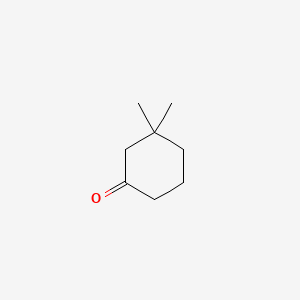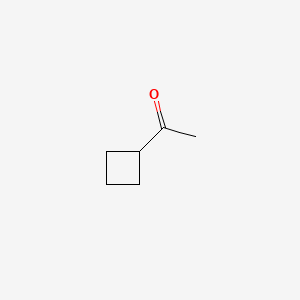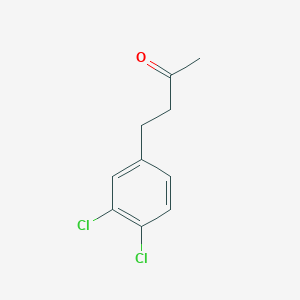
4-(3,4-Dichlorophenyl)butan-2-one
概述
描述
4-(3,4-Dichlorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10Cl2O. It is a key intermediate in the synthesis of various pharmaceuticals, including Sertraline hydrochloride, which is primarily used to treat major depressive disorder. The structure of this compound consists of a butanone chain with a 3,4-dichlorophenyl group attached to the fourth carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)butan-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of biocatalysis, which employs functional microorganisms and biocatalysts to convert synthetic chemicals into desired products with high enantio-, chemo-, and regio-selectivities . This approach is particularly advantageous for producing chiral intermediates used in pharmaceuticals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(3,4-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the phenyl ring or the butanone chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(3,4-dichlorophenyl)butanoic acid, while reduction can produce 4-(3,4-dichlorophenyl)butan-2-ol.
科学研究应用
4-(3,4-Dichlorophenyl)butan-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor to Sertraline hydrochloride, it plays a crucial role in the development of antidepressant medications.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 4-(3,4-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate for Sertraline hydrochloride, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic systems that facilitate the conversion of the intermediate to the final product .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(3,4-Dichlorophenyl)butan-2-one include:
Uniqueness
This compound is unique due to its specific structural configuration, which makes it a valuable intermediate in the synthesis of Sertraline hydrochloride. Its dichlorophenyl group and butanone chain provide distinct chemical properties that are essential for its role in pharmaceutical synthesis.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXKXOMYIFHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640551 | |
| Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42160-40-7 | |
| Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)

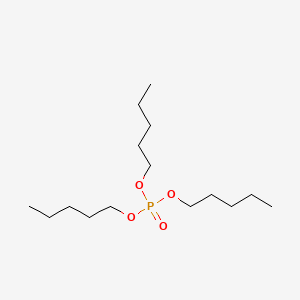
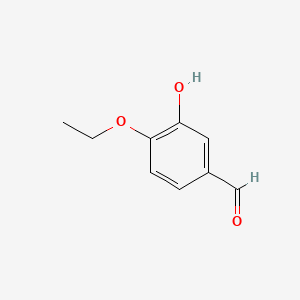
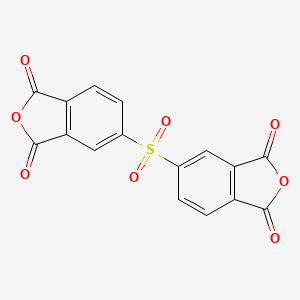

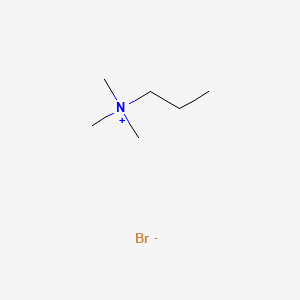
![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)
